![molecular formula C21H19FN4O3S B6526313 N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888437-39-6](/img/structure/B6526313.png)
N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
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Description
N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.11618982 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C21H19FN4O3S with a molecular weight of approximately 426.5 g/mol. It features a pyrimidine core linked to a sulfanyl group and an acetamide moiety, which may influence its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H19FN4O3S |
Molecular Weight | 426.5 g/mol |
CAS Number | 888437-47-6 |
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth.
Anticancer Activity
Research into the anticancer potential of related compounds has demonstrated promising results. For example, Mannich bases derived from similar structures have exhibited antiproliferative effects against various human cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanism of action is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
Case Studies
- Antimicrobial Study : A study assessed the activity of several pyrimidine derivatives against mycobacterial strains. The results indicated that compounds with sulfanyl substitutions had enhanced activity compared to their non-sulfanylated counterparts. This highlights the importance of the sulfanyl group in enhancing biological activity .
- Anticancer Evaluation : In another investigation focusing on Mannich bases, researchers found that certain derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity. These findings suggest that modifications to the core structure can lead to improved therapeutic efficacy .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : Compounds with a pyrimidine structure often interfere with nucleic acid synthesis, which is crucial for microbial growth and cancer cell proliferation.
- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their overall therapeutic effects.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-29-11-10-26-20(28)19-18(13-6-2-4-8-15(13)24-19)25-21(26)30-12-17(27)23-16-9-5-3-7-14(16)22/h2-9,24H,10-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIMCCDCROQCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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